

Application Notes and Protocols: Dimethyl Pimelate in Polycondensation Reactions

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Compound of Interest		
Compound Name:	Dimethyl pimelate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelate (DMP), the dimethyl ester of heptanedioic acid, is a versatile C7 difunctional monomer increasingly recognized for its potential in polymer science.[1] Its linear and flexible seven-carbon chain makes it an attractive building block for the synthesis of aliphatic polyesters and polyamides through polycondensation reactions. The resulting polymers may exhibit desirable properties such as flexibility, thermal stability, and biocompatibility, making them suitable for a range of applications, from advanced materials to biomedical uses, including drug delivery systems.[1][2][3]

These application notes provide an overview of the use of **dimethyl pimelate** as a monomer in polycondensation reactions, offering detailed experimental protocols for both melt and enzymatic polymerization methods. Additionally, this document summarizes the key physicochemical properties of the monomer and related polyesters and discusses the relevance of these materials in the context of drug development.

Physicochemical Properties of Dimethyl Pimelate

A thorough understanding of the monomer's properties is crucial for designing and controlling polymerization reactions.



Property	Value	Reference
CAS Number	1732-08-7	[1]
Molecular Formula	C9H16O4	[1]
Molecular Weight	188.22 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Boiling Point	121-122 °C at 11 mmHg	[1]
Density	1.041 g/mL at 25 °C	[1]

Polycondensation Reactions with Dimethyl Pimelate

Dimethyl pimelate can undergo polycondensation with various co-monomers, typically diols or diamines, to produce polyesters or polyamides, respectively. The reaction involves the elimination of a small molecule, in this case, methanol.

Two primary methods for the polycondensation of **dimethyl pimelate** are melt polycondensation and enzymatic polycondensation.

Melt Polycondensation

This technique involves heating the monomers above their melting points in the presence of a catalyst, typically under vacuum to facilitate the removal of the methanol byproduct and drive the reaction towards high molecular weight polymer formation.

This protocol describes the synthesis of poly(butylene pimelate).

Materials:

- Dimethyl pimelate (DMP)
- 1,4-Butanediol (BDO)
- Titanium(IV) butoxide (TBT) or another suitable catalyst
- Nitrogen gas (high purity)



Argon gas (high purity)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- · Distillation condenser
- Nitrogen/Argon inlet
- Vacuum pump
- · Heating mantle with temperature controller

Procedure:

- Charging the Reactor: Charge the three-necked flask with equimolar amounts of **dimethyl pimelate** and 1,4-butanediol. A slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diester) can be used to compensate for any loss due to volatility.
- Catalyst Addition: Add the catalyst, for example, titanium(IV) butoxide, at a concentration of 200-500 ppm relative to the weight of the **dimethyl pimelate**.
- Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.
- First Stage (Transesterification):
 - Begin stirring the reaction mixture.
 - Gradually heat the reactor to 160-180°C.
 - Maintain this temperature for 2-4 hours to facilitate the transesterification reaction, during which methanol will be distilled off.
- Second Stage (Polycondensation):



- Gradually increase the temperature to 220-240°C.
- Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.
- Continue the reaction under high vacuum and high temperature for another 3-5 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chain grows.
- Reaction Termination and Product Recovery:
 - Stop the heating and stirring.
 - Introduce nitrogen or argon gas to bring the reactor back to atmospheric pressure.
 - Once cooled to a safe temperature, the solid polymer can be carefully removed from the flask.
 - The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
 - Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Enzymatic Polycondensation

Enzymatic polycondensation offers a greener alternative to traditional melt polycondensation, proceeding under milder reaction conditions and avoiding the use of potentially toxic metal catalysts. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used for this purpose.

Materials:

- Dimethyl pimelate (DMP)
- 1,4-Butanediol (BDO)
- Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)



- Diphenyl ether (or another suitable high-boiling point solvent, optional for solvent-based reaction)
- Nitrogen gas (high purity)

Equipment:

- Schlenk flask or a similar reaction vessel
- Magnetic stirrer and stir bar
- Heating plate or oil bath
- Vacuum pump

Procedure:

- Monomer and Enzyme Addition: Add equimolar amounts of dimethyl pimelate and 1,4butanediol to the reaction vessel.
- Enzyme Loading: Add the immobilized lipase, typically at 5-10% (w/w) of the total monomer weight.
- Reaction Setup:
 - Solvent-free (Melt): If conducting a solvent-free reaction, proceed to the next step.
 - Solvent-based: If using a solvent, add diphenyl ether to dissolve the monomers.
- Inert Atmosphere: Purge the vessel with nitrogen gas.
- Oligomerization Step:
 - Heat the reaction mixture to 70-90°C with continuous stirring.
 - Maintain a low vacuum (e.g., 200 mbar) for the initial 4-6 hours to facilitate the removal of methanol and the formation of oligomers.
- Polycondensation Step:



- Increase the vacuum to a higher level (<1 mbar).
- Continue the reaction at the same temperature for an additional 18-48 hours to promote the growth of high molecular weight polymer chains.
- Product Isolation and Purification:
 - Cool the reaction mixture to room temperature.
 - If a solvent was used, dissolve the mixture in a suitable solvent like chloroform.
 - Filter to remove the immobilized enzyme. The enzyme can be washed with a solvent and dried for potential reuse.
 - Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
 - Collect the polymer by filtration and dry it in a vacuum oven.

Properties of Polyesters Derived from Pimelic Acid

The properties of polyesters are highly dependent on the specific diol used in the polycondensation. While specific data for poly(alkylene pimelates) is not extensively available, the following table provides data for analogous polyesters for comparative purposes. The properties of a hypothetical poly(butylene pimelate) would be expected to fall within the range of these materials.



Polymer	Monomers	Molecular Weight (Mn, kDa)	Polydispers ity Index (PDI)	Melting Temperatur e (Tm, °C)	Glass Transition Temperatur e (Tg, °C)
Poly(butylene succinate) (PBS)	1,4- Butanediol, Succinic Acid	50 - 100	1.8 - 2.5	110 - 115	-30 to -35
Poly(butylene adipate) (PBA)	1,4- Butanediol, Adipic Acid	30 - 60	1.7 - 2.3	55 - 65	-60 to -65
Poly(ethylene terephthalate) (PET)	Ethylene Glycol, Terephthalic Acid	20 - 50	2.0 - 2.5	250 - 260	70 - 80
Poly(ε- caprolactone) (PCL)	ε- Caprolactone	10 - 80	1.5 - 2.0	59 - 64	-60

Relevance to Drug Development

Aliphatic polyesters are of significant interest in the field of drug development, primarily for the formulation of controlled drug delivery systems.[2][3] Their utility stems from their biocompatibility and biodegradability.

- Biocompatibility: The degradation products of aliphatic polyesters, such as those derived from **dimethyl pimelate**, are typically diols and dicarboxylic acids. Pimelic acid is a naturally occurring dicarboxylic acid that is a precursor in the biotin synthesis pathway in some bacteria.[4] The diols used are often simple, low-molecular-weight alcohols. This inherent biocompatibility minimizes the risk of adverse tissue reactions.[5]
- Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis in the physiological environment, leading to the breakdown of the polymer chain.[6] This degradation can be tuned by altering the polymer's crystallinity, molecular weight, and

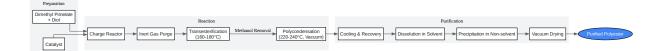


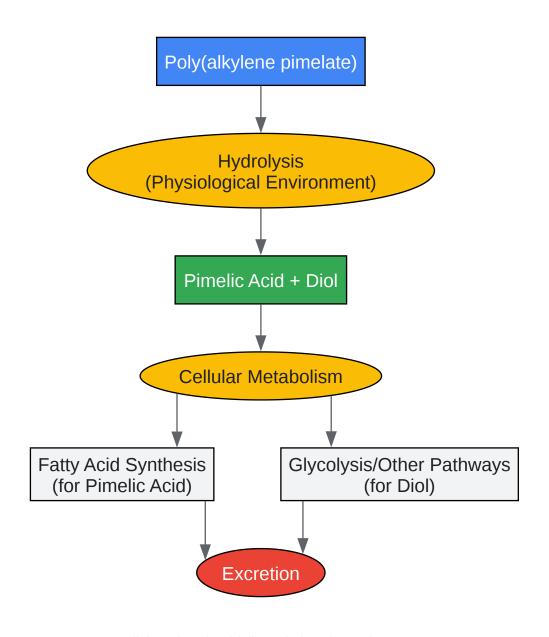
hydrophobicity. The degradation of the polymer matrix allows for the sustained release of an encapsulated therapeutic agent.

Degradation Pathway and Cellular Interaction: The degradation of a polyester like
poly(alkylene pimelate) occurs via the hydrolysis of its ester bonds, yielding pimelic acid and
the corresponding diol. These small molecules can then be metabolized by cells through
normal physiological pathways, such as the fatty acid synthesis pathway for pimelic acid.[7]
The localized release of acidic degradation byproducts can cause a temporary decrease in
pH, which is a critical consideration in the design of implantable drug delivery devices.[6]

Visualizations Experimental Workflow for Melt Polycondensation







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